![molecular formula C24H14O12 B2730561 [1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid CAS No. 1542274-12-3](/img/structure/B2730561.png)

[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

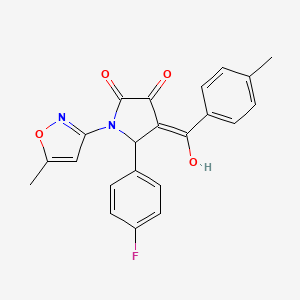

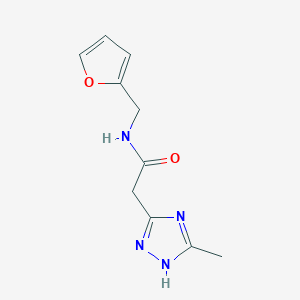

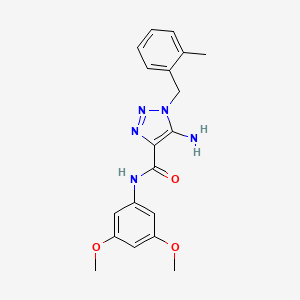

“[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” is a type of terphenyl compound. Terphenyls are aromatic hydrocarbons that consist of a central benzene ring substituted with two phenyl groups . The specific compound you mentioned appears to have additional carboxylic acid groups attached to it, which could potentially alter its properties and uses .

Molecular Structure Analysis

Terphenyls generally consist of a chain of three benzene rings. The central ring of terphenyls is usually modified into more oxidized forms, e.g., paraquinone and phenols . The specific molecular structure of “[1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid” would likely include additional carboxylic acid groups attached to the benzene rings .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

- MOFs have been synthesized using this compound, demonstrating potential in constructing coordination polymers with unique structures and magnetic properties. For instance, Lv et al. (2014) synthesized novel coordination polymers with transition metal cations, revealing intricate 3D networks and magnetic susceptibilities (Lv et al., 2014).

Thermochromic Luminescence and Sensing Properties

- The compound has been used in the formation of Zn(II) coordination polymers that display thermochromic luminescence and nitrobenzene sensing properties. Wan et al. (2015) explored this, highlighting the polymers' emission modes and temperature responses (Wan et al., 2015).

Luminescence Ratiometric Thermometers

- Used in constructing luminescence ratiometric thermometers, this compound enables temperature measurement and in situ monitoring in microelectronics. Liu et al. (2021) found that lanthanide metal-organic frameworks (LnMOFs) exhibited significant luminescence response to temperature (Liu et al., 2021).

Catalytic and Biomedical Applications

- MOFs based on this compound have shown potential in catalytic reactions and biomedical applications, such as reducing the activity of the VEGF signaling pathway. Deng et al. (2020) synthesized porous Co(II)-containing MOFs that demonstrated these capabilities (Deng et al., 2020).

Magnetic Properties

- The compound contributes to the study of magnetism in organic materials. Field and Lahti (2003) explored its role in forming hydrogen-bonded chains that influence magnetic behavior (Field & Lahti, 2003).

Dye Adsorption and Luminescence Regulation

- Anionic indium-organic frameworks synthesized with this compound have been used for dye adsorption and luminescence regulation, showing great capacity and selectivity. Gao et al. (2019) demonstrated these properties in their study (Gao et al., 2019).

Propriétés

IUPAC Name |

2,5-bis(3,5-dicarboxyphenyl)terephthalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMYVQOLWBUDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2730501.png)